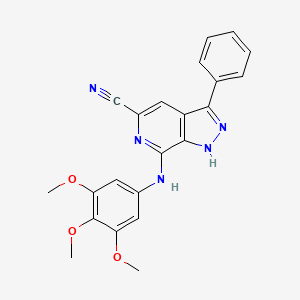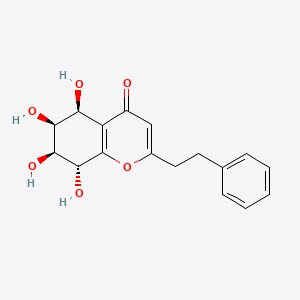![molecular formula C11H14N4O4 B15138852 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a ribose sugar. One common method includes the use of dimethylsulfoxide (DMSO) as a solvent, followed by the addition of purified water, filtering the slurry, and washing with water and ethanol . The final product is then dried under vacuum at a temperature not exceeding 40°C .
Industrial Production Methods
For large-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process involves the use of sealed pressure reactors to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthosine derivatives, while reduction can yield deoxy derivatives .
Scientific Research Applications
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in nucleic acid metabolism and is used in studies related to DNA and RNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It can act as an agonist or antagonist for various enzymes and receptors involved in nucleic acid metabolism. The exact mechanism involves binding to the active site of these enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Another purine nucleoside with similar structural features but different biological activities.
Inosine: Known for its role in purine metabolism and potential therapeutic applications.
Xanthosine: Shares structural similarities but differs in its oxidation state and biological functions.
Uniqueness
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and potential therapeutic benefits .
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
InChI Key |
OHRQAESFEIUOGS-SPDVFEMOSA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3CC([C@H](O3)CO)O |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
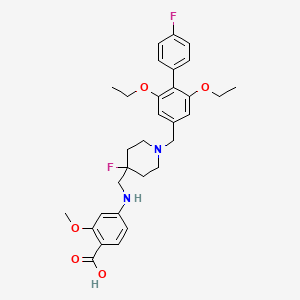


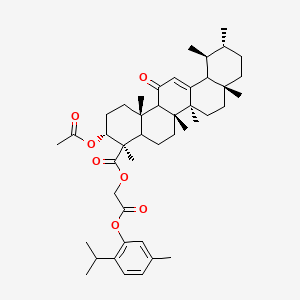
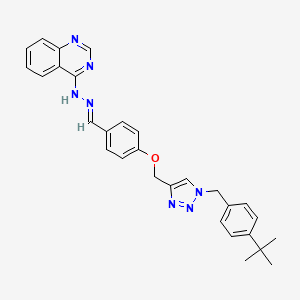
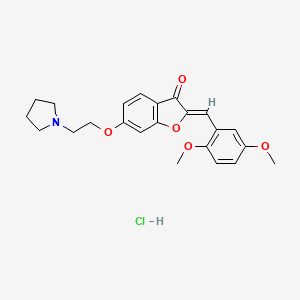
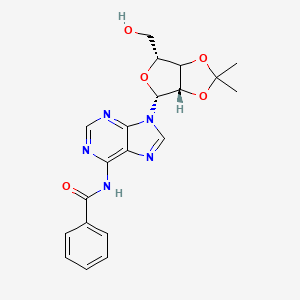
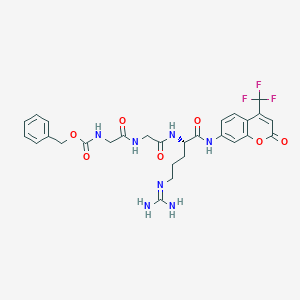
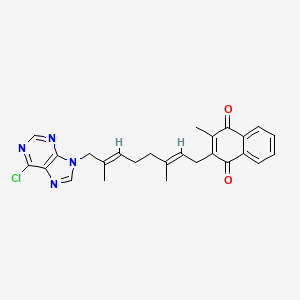
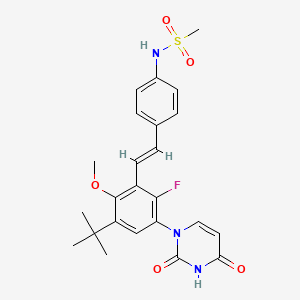
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
